molecular formula C30H33N3O4 B11446603 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide

5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide

Cat. No.: B11446603
M. Wt: 499.6 g/mol
InChI Key: YWSOQKJTVIWMQL-UHFFFAOYSA-N
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Description

5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid to form the intermediate quinazolinone. This intermediate is then reacted with 4-methoxyaniline and pentanoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its quinazolinone core is a common motif in many drugs, and modifications to this structure could lead to new treatments for various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6-chloro-2-methyl-4(3H)-quinazolinone share a similar core structure.

    Benzamide Derivatives: Compounds such as 4-methoxy-N-(4-methoxyphenyl)benzamide have structural similarities.

Uniqueness

The uniqueness of 5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE lies in its specific substitution pattern and the presence of both quinazolinone and benzamide moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H33N3O4

Molecular Weight

499.6 g/mol

IUPAC Name

5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(4-methoxyphenyl)pentanamide

InChI

InChI=1S/C30H33N3O4/c1-20-17-21(2)26(22(3)18-20)19-33-27-10-6-5-9-25(27)29(35)32(30(33)36)16-8-7-11-28(34)31-23-12-14-24(37-4)15-13-23/h5-6,9-10,12-15,17-18H,7-8,11,16,19H2,1-4H3,(H,31,34)

InChI Key

YWSOQKJTVIWMQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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